molecular formula C10H9FN2O2 B2767311 2-(dimethylamino)-7-fluoro-4H-3,1-benzoxazin-4-one CAS No. 866143-02-4

2-(dimethylamino)-7-fluoro-4H-3,1-benzoxazin-4-one

Cat. No.: B2767311
CAS No.: 866143-02-4
M. Wt: 208.192
InChI Key: KMDOXGZLIVAMDX-UHFFFAOYSA-N
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Description

2-(dimethylamino)-7-fluoro-4H-3,1-benzoxazin-4-one is a heterocyclic compound that contains a benzoxazine ring system with a dimethylamino group and a fluorine atom

Preparation Methods

The synthesis of 2-(dimethylamino)-7-fluoro-4H-3,1-benzoxazin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminophenol with a fluorinated acyl chloride to form the benzoxazine ring. The dimethylamino group can be introduced through a subsequent reaction with dimethylamine under appropriate conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(dimethylamino)-7-fluoro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Scientific Research Applications

2-(dimethylamino)-7-fluoro-4H-3,1-benzoxazin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorescent properties make it useful in imaging and diagnostic applications.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-7-fluoro-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The dimethylamino group and the fluorine atom play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on the target and the context of its use. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

2-(dimethylamino)-7-fluoro-4H-3,1-benzoxazin-4-one can be compared with other similar compounds, such as:

    2-(dimethylamino)-4H-3,1-benzoxazin-4-one: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    7-fluoro-4H-3,1-benzoxazin-4-one: Lacks the dimethylamino group, which may reduce its ability to interact with certain molecular targets.

    2-(methylamino)-7-fluoro-4H-3,1-benzoxazin-4-one: Contains a methylamino group instead of a dimethylamino group, which may alter its chemical and biological properties.

The presence of both the dimethylamino group and the fluorine atom in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

2-(dimethylamino)-7-fluoro-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-13(2)10-12-8-5-6(11)3-4-7(8)9(14)15-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDOXGZLIVAMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C=CC(=C2)F)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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